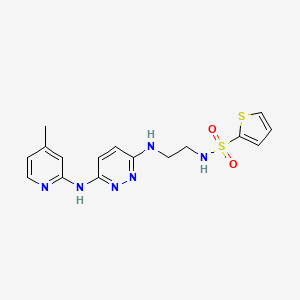

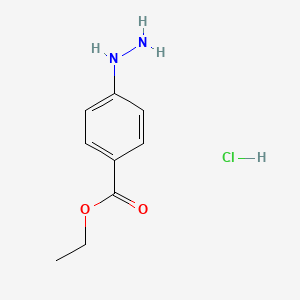

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

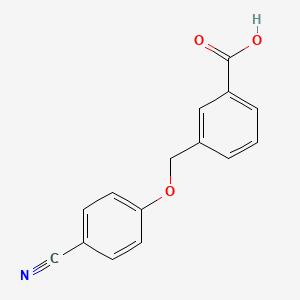

This compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a pyridazin-3-yl group, a 4-methylpyridin-2-yl group, and a thiophene-2-sulfonamide group. The exact biological activity and potential uses of this compound are not clear from the available literature.

Molecular Structure Analysis

The molecular structure of this compound involves several aromatic rings, including a pyridine ring, a pyridazine ring, and a thiophene ring. These rings are connected by amine and sulfonamide linkages. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar. The compound’s molecular weight is less than 725 daltons, which is within the range typically considered favorable for drug-like molecules .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide, due to its complex structure involving pyridine and pyridazine rings, is likely to have applications in the synthesis of novel heterocyclic compounds. For instance, the reaction of 2-aminopyridines with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides can yield (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, highlighting the compound's potential in generating diverse heterocycles useful in various scientific applications (Rozentsveig et al., 2013).

Antibacterial Properties

Research into the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, such as the one described, shows promise in the search for new antibacterial agents. The synthesis of pyran, pyridine, and pyridazine derivatives from precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate has led to compounds with high antibacterial activities (Azab et al., 2013).

Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown significant promise as potent antitumor and antibacterial agents. Such compounds, through a series of synthetic steps, have been evaluated in vitro against human tumor cell lines and various bacteria, showing higher activity than standard treatments in some cases (Hafez et al., 2017).

Drug Development and Crystal Structure

The ability to form solvates, such as those formed by sulfamethazine (a related sulfonamide), in pharmaceutical solvates, is crucial in drug development. These solvates can significantly impact the physicochemical properties of active pharmaceutical ingredients, thus playing a vital role in the drug's performance (Patel & Purohit, 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity and thus affecting the production of nitric oxide .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide synthase can have downstream effects on these processes .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability and its overall pharmacological effect .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on nitric oxide production. By inhibiting nitric oxide synthase, the compound could potentially affect various processes regulated by nitric oxide signaling .

Propiedades

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-12-6-7-17-15(11-12)20-14-5-4-13(21-22-14)18-8-9-19-26(23,24)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3,(H,18,21)(H,17,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGRPUJXTRIYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)

![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)

![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)

![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)

![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)